molecular formula C12H17NO B11994293 n-(2-Phenylethyl)butanamide CAS No. 6283-13-2

n-(2-Phenylethyl)butanamide

Cat. No.: B11994293
CAS No.: 6283-13-2
M. Wt: 191.27 g/mol
InChI Key: ZIOZMZMOOGVIFG-UHFFFAOYSA-N
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Description

n-(2-Phenylethyl)butanamide: is an organic compound belonging to the class of fatty amides It is characterized by the presence of a butanamide group attached to a 2-phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Phenylethyl)butanamide can be achieved through several methods. One common approach involves the reaction of butanoyl chloride with 2-phenylethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: n-(2-Phenylethyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: n-(2-Phenylethyl)butanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It has been extracted from marine organisms and tested for its ability to inhibit the growth of plant pathogens .

Medicine: The compound’s structure is similar to certain pharmaceutical agents, making it a subject of interest in medicinal chemistry. It is explored for its potential therapeutic applications, including its role as an antifungal agent .

Industry: this compound is used in the production of antifouling agents to prevent the growth of microorganisms on surfaces. It is also studied for its potential use in developing new fungicides for agricultural applications .

Mechanism of Action

The mechanism of action of n-(2-Phenylethyl)butanamide involves its interaction with specific molecular targets. For instance, it has been shown to disrupt the quorum sensing system of certain pathogenic bacteria, thereby inhibiting their virulence factors . This disruption can lead to the inhibition of protease and toxin production, making it an effective antimicrobial agent.

Comparison with Similar Compounds

  • 2-methyl-N-(2-phenylethyl)-butanamide
  • 3-methyl-N-(2-phenylethyl)-butanamide

Comparison: n-(2-Phenylethyl)butanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For example, while both 2-methyl-N-(2-phenylethyl)-butanamide and 3-methyl-N-(2-phenylethyl)-butanamide have been studied for their antifungal properties, this compound’s specific structure may offer unique advantages in terms of stability and efficacy .

Biological Activity

N-(2-Phenylethyl)butanamide, a compound with significant medicinal potential, has garnered attention in various fields of biological research. Its structure, characterized by a phenethyl group attached to a butanamide moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications.

Chemical Structure

The chemical formula for this compound is C_{12}H_{17}NO. The compound features a butanamide backbone with a phenethyl substituent, which is crucial for its biological interactions.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, compounds such as 2-methyl-N-(2'-phenylethyl)-butanamide have demonstrated effectiveness against pathogenic bacteria like Burkholderia glumae, with minimal inhibitory concentration (MIC) values reported at 1.21 mM .
  • Anti-inflammatory Effects :
    • The compound has been investigated for its anti-inflammatory properties. Its interaction with specific molecular targets may inhibit pathways associated with inflammation, although detailed mechanisms remain to be fully elucidated .
  • Anticancer Potential :
    • Preliminary studies suggest that this compound and its derivatives may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent . The specific pathways involved include modulation of cell signaling and enzyme activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancerous processes.
  • Receptor Binding : It can bind to receptors that modulate pain and inflammation, leading to therapeutic effects.
  • DNA Interaction : Some studies suggest that the compound may interact with DNA, affecting cellular proliferation and survival pathways.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial activity of this compound derivatives revealed their effectiveness against Burkholderia species. The research utilized nuclear magnetic resonance (NMR) metabolic profiling to identify active compounds from marine-derived Streptomyces species, confirming their potential as biocontrol agents in agriculture .

Case Study 2: Anti-inflammatory Mechanisms

Research into the anti-inflammatory properties of this compound highlighted its ability to modulate pro-inflammatory cytokines in vitro. This suggests a promising avenue for further exploration in chronic inflammatory conditions .

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialMIC against Burkholderia glumae: 1.21 mM
Anti-inflammatoryModulation of cytokine levels
AnticancerInduction of apoptosis in cancer cells

Properties

CAS No.

6283-13-2

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-(2-phenylethyl)butanamide

InChI

InChI=1S/C12H17NO/c1-2-6-12(14)13-10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,13,14)

InChI Key

ZIOZMZMOOGVIFG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCC1=CC=CC=C1

Origin of Product

United States

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